
1,1-Dimethoxyoctadecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxyoctadecan-1-OL is an organic compound with the molecular formula C20H42O2 It is a long-chain fatty alcohol derivative, specifically a dimethyl acetal of stearaldehyde
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxyoctadecan-1-OL can be synthesized through the acetalization of stearaldehyde with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the acetal.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the process and reduce the need for corrosive liquid acids.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethoxyoctadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetal back to the original aldehyde or alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen halides (HX) or other nucleophiles can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Stearic acid or stearone.
Reduction: Stearaldehyde or stearyl alcohol.
Substitution: Various substituted octadecanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxyoctadecan-1-OL has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Its derivatives are explored for therapeutic applications, including treatments for ischemic stroke.
Industry: It is utilized in the production of surfactants, lubricants, and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism by which 1,1-Dimethoxyoctadecan-1-OL exerts its effects involves interactions with molecular targets and pathways. For instance, in neuroprotection, it modulates the N-methyl-D-aspartate receptor (NMDAR) and inhibits calpain-mediated cleavage of striatal-enriched protein tyrosine phosphatase (STEP), leading to reduced activation of p38 mitogen-activated protein kinase (MAPK) . This pathway is crucial in preventing neuronal apoptosis and reducing ischemic damage.
Vergleich Mit ähnlichen Verbindungen
Octadecan-1-ol: A long-chain primary fatty alcohol with similar structural features but lacks the dimethoxy groups.
Stearyl alcohol: Another long-chain fatty alcohol used in cosmetics and industrial applications.
Uniqueness: 1,1-Dimethoxyoctadecan-1-OL is unique due to its acetal functional group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
105192-52-7 |
|---|---|
Molekularformel |
C20H42O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
1,1-dimethoxyoctadecan-1-ol |
InChI |
InChI=1S/C20H42O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21,22-2)23-3/h21H,4-19H2,1-3H3 |
InChI-Schlüssel |
OPBXUULGYIWMCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)
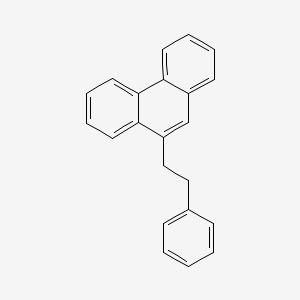


![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
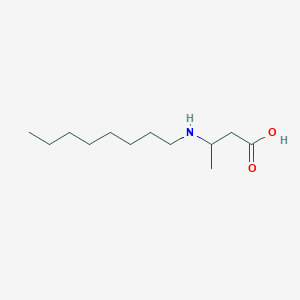
![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)



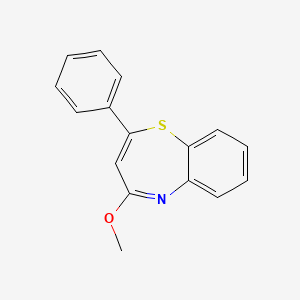
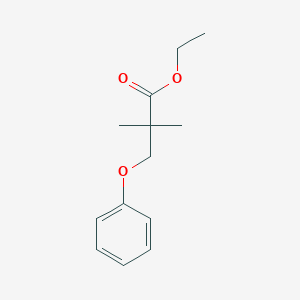
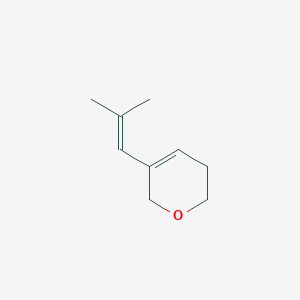
![1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14338716.png)
